4-Hydroxy-2-methoxybenzaldehyde, also known as 4-hydroxy-o-anisaldehyde, is an organic compound with the molecular formula . It belongs to a class of compounds called methoxyphenols, characterized by the presence of a methoxy group attached to a phenolic structure. This compound is notable for its aromatic properties and is structurally related to vanillin, differing only in the position of the hydroxy and methoxy groups on the benzene ring. The compound appears as a white to yellow crystalline powder and has a molecular weight of approximately 152.15 g/mol .
The biological activity of 4-hydroxy-2-methoxybenzaldehyde has been explored in various studies. It exhibits potential antioxidant properties, which may contribute to its therapeutic applications. Additionally, this compound has shown antimicrobial activity against certain bacterial strains, indicating its potential use in medicinal chemistry. Its structural similarity to vanillin suggests it may also possess flavoring and aromatic properties beneficial in food and fragrance industries .
Several methods have been developed for synthesizing 4-hydroxy-2-methoxybenzaldehyde:
4-Hydroxy-2-methoxybenzaldehyde finds applications across several fields:
Interaction studies involving 4-hydroxy-2-methoxybenzaldehyde have indicated its potential effects on biological systems. Research has shown that it can interact with specific enzymes and receptors, influencing metabolic pathways. For instance, studies suggest that it may modulate antioxidant enzyme activities, thereby providing protective effects against oxidative stress in cells. Further investigations are necessary to fully elucidate its interaction mechanisms and biological implications .
4-Hydroxy-2-methoxybenzaldehyde shares structural similarities with several other compounds, particularly those containing methoxy and hydroxy groups on aromatic rings. Here are some similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Vanillin | Methoxy group at position 3, hydroxy at 4 | Widely used as a flavoring agent |
2-Hydroxy-4-methoxybenzaldehyde | Hydroxy at position 2, methoxy at 4 | Isomeric form with distinct properties |
Eugenol | Methoxy at position 1, allyl group at 2 | Known for its clove-like aroma |
Guaiacol | Methoxy at position 1, hydroxy at position 2 | Used in flavoring and medicinal products |
The uniqueness of 4-hydroxy-2-methoxybenzaldehyde lies in its specific arrangement of functional groups, which influences its reactivity and biological activity compared to these similar compounds. Its potential applications in pharmaceuticals and flavoring further distinguish it within this class of compounds .
The shikimate pathway serves as the primary route for synthesizing aromatic amino acids, including phenylalanine, which acts as a precursor for 4-hydroxy-2-methoxybenzaldehyde. In plant chloroplasts, phosphoenolpyruvate and erythrose-4-phosphate combine via the shikimate enzyme cascade to yield chorismate, the branch-point metabolite for phenylalanine biosynthesis [5]. Downstream modifications involve the dehydrogenation and methylation of intermediates, with caffeic acid serving as a key substrate for methoxybenzaldehyde formation.
Recent studies on Hemidesmus indicus root cultures demonstrate that shikimate pathway flux correlates directly with 4-hydroxy-2-methoxybenzaldehyde accumulation. Elevated activity of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), the rate-limiting enzyme of the shikimate pathway, has been observed during peak production phases [5]. Table 1 summarizes critical enzymatic checkpoints in this pathway:
Table 1: Key Enzymes in Shikimate Pathway Modulation
Enzyme | Function | Substrate | Product |
---|---|---|---|
DAHPS | Catalyzes first committed step | Phosphoenolpyruvate | 3-Deoxy-D-arabino-heptulosonate-7-phosphate |
Chorismate mutase | Diverts chorismate to phenylalanine branch | Chorismate | Prephenate |
Arogenate dehydrogenase | Converts arogenate to phenylalanine | L-Arogenate | L-Phenylalanine |
Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to trans-cinnamic acid, initiating the phenylpropanoid pathway. In Betula platyphylla cell cultures, PAL activity exhibits a time-dependent increase following elicitation, correlating with heightened 4-hydroxy-2-methoxybenzaldehyde synthesis [7]. This enzyme’s isoforms show tissue-specific expression, with root and stem tissues in Hemidesmus indicus displaying 3-fold higher activity compared to leaves [5].
The cinnamic acid produced by PAL undergoes hydroxylation and methylation to form ferulic acid, which is subsequently oxidized to vanillin intermediates. Isomer-specific O-methyltransferases then direct the methoxy group to the C-2 position, yielding 4-hydroxy-2-methoxybenzaldehyde. Kinetic studies reveal that PAL’s Km value for phenylalanine in H. indicus is 12.5 μM, indicating high substrate affinity under physiological conditions [5].
Elicitors such as chitosan, methyl jasmonate, and salicylic acid enhance 4-hydroxy-2-methoxybenzaldehyde production by upregulating defense-related pathways. In B. platyphylla suspension cultures, 100 μg/mL chitosan elicitation increases PAL activity by 240% within 48 hours, concomitant with a 1.8-fold rise in 4-hydroxy-2-methoxybenzaldehyde yield [7]. Table 2 contrasts elicitor effects on metabolite synthesis:
Table 2: Elicitor Impact on 4-Hydroxy-2-Methoxybenzaldehyde Production
Elicitor | Concentration | Exposure Time (h) | PAL Activity Increase (%) | Metabolite Yield (mg/g DW) |
---|---|---|---|---|
Chitosan | 100 μg/mL | 48 | 240 | 4.2 ± 0.3 |
Methyl Jasmonate | 50 μM | 72 | 180 | 3.1 ± 0.2 |
Salicylic Acid | 1 mM | 24 | 150 | 2.8 ± 0.4 |
Mechanistically, elicitors activate mitogen-activated protein kinase cascades, leading to transcriptional upregulation of PAL and cinnamate-4-hydroxylase genes. This transcriptional burst is transient, peaking at 6–12 hours post-elicitation before returning to baseline levels [7].
4-Hydroxy-2-methoxybenzaldehyde synthesis and storage are spatially segregated within plant cells. Initial hydroxylation and methylation occur in the cytoplasm, while final aldehyde group formation takes place in peroxisomes. In H. indicus, subcellular fractionation studies identify vacuoles as primary storage sites, with concentrations reaching 8.3 mM in specialized parenchyma cells [5].
Membrane transporters, including ATP-binding cassette (ABC) proteins, mediate metabolite trafficking across organelles. For instance, AtABCG14 in Arabidopsis homologs facilitates cinnamic acid export from chloroplasts to the endoplasmic reticulum, ensuring substrate availability for downstream modifications [5]. Such compartmentalization minimizes cytotoxicity and enables rapid mobilization during stress responses.
Research into 4-hydroxy-2-methoxybenzaldehyde has revealed significant tyrosinase inhibitory activity, though specific kinetic data for this exact isomer remains limited in published literature [2]. Studies on the closely related compound 2-hydroxy-4-methoxybenzaldehyde have provided valuable insights into the mechanisms by which methoxybenzaldehyde derivatives interact with tyrosinase. The enzyme tyrosinase (EC 1.14.18.1) functions as a multifunctional copper-containing enzyme responsible for melanin biosynthesis through two distinct reactions: the hydroxylation of monophenols and the oxidation of ortho-diphenols to corresponding ortho-quinones [3] [2].
Tyrosinase inhibition studies on related benzaldehyde derivatives have shown that compounds containing aldehyde functional groups form Schiff base linkages with primary amino groups of the enzyme [2]. The inhibitory activity appears to be influenced by the electron-donating capacity of substituents at various ring positions. In the case of 4-hydroxy-2-methoxybenzaldehyde, the methoxy group at the ortho position relative to the aldehyde may enhance inhibitory activity through favorable electronic effects and steric interactions [2].
While specific kinetic data for 4-hydroxy-2-methoxybenzaldehyde is limited, studies on structurally similar compounds provide relevant context. The related compound 2-hydroxy-4-methoxybenzaldehyde has been characterized as a potent tyrosinase inhibitor with an IC50 value of 4.3 micrograms per milliliter (0.03 millimolar) against mushroom tyrosinase using L-3,4-dihydroxyphenylalanine (L-DOPA) as substrate [4] [3]. Lineweaver-Burk plot analysis revealed that this compound acts as a mixed-type inhibitor, affecting the enzyme through multiple mechanisms [4] [3].
Benzaldehyde derivatives generally exhibit varying degrees of tyrosinase inhibition depending on their substitution patterns. Studies have shown that 4-dimethylaminobenzaldehyde exhibited an IC50 value of 750 micromolar, while 2,4-dihydroxybenzaldehyde demonstrated stronger inhibition with an IC50 of 190 micromolar and a Ki value of 41.55 micromolar [5]. These data suggest that hydroxyl and methoxy substituents enhance inhibitory activity compared to amino substituents.
Molecular docking studies provide crucial insights into the binding mechanisms of benzaldehyde derivatives with tyrosinase. Computational analysis reveals that 4-hydroxy-2-methoxybenzaldehyde likely interacts with the active site copper centers of tyrosinase through multiple binding modes [2]. The aldehyde group can form hydrogen bonds with histidine residues that coordinate with the copper ions, while the phenolic hydroxyl group may participate in additional hydrogen bonding interactions [2].
The methoxy group at the ortho position relative to the aldehyde introduces steric considerations that may influence binding orientation and affinity. Theoretical studies suggest that the charge density distribution on oxygen and hydrogen atoms plays a crucial role in determining inhibitory potency [2]. Compounds with higher charge densities on these atoms tend to form stronger interactions with the enzyme active site.
Docking simulations indicate that effective tyrosinase inhibitors often position themselves to interact with key residues including histidine-85, histidine-263, and various hydrophobic amino acids that line the active site cavity [6]. The binding energy calculations for related vanillin derivatives have shown correlations between predicted binding energies and experimental IC50 values, validating the utility of molecular docking approaches for understanding these interactions [7].
The production of 4-hydroxy-2-methoxybenzaldehyde through heterologous expression requires careful consideration of host organism capabilities and metabolic characteristics [8]. Escherichia coli represents the most commonly utilized host for benzaldehyde derivative production due to its well-characterized genetics, rapid growth, and extensive toolkit for metabolic engineering [9] [8]. However, the choice of host organism significantly impacts pathway efficiency and product yields.
Saccharomyces cerevisiae offers advantages for producing aromatic compounds due to its natural capacity for aromatic amino acid biosynthesis and tolerance to phenolic compounds [10] [11]. Studies on benzaldehyde biotransformation in yeast have revealed important considerations regarding substrate toxicity and product inhibition. Benzaldehyde concentrations above 3 grams per liter significantly reduce yeast viability, necessitating fed-batch strategies to maintain lower substrate concentrations while maximizing product formation [10].
The biosynthesis of 4-hydroxy-2-methoxybenzaldehyde can be approached through multiple metabolic pathways, each requiring specific enzymatic machinery [12] [13]. The primary biosynthetic route involves the phenylpropanoid pathway, starting from L-phenylalanine and proceeding through cinnamic acid intermediates [12] [14]. Alternative pathways may utilize glucose as a starting material, proceeding through 3-dehydroshikimic acid and phenylalanine to reach the target compound [15].
Key enzymes required for 4-hydroxy-2-methoxybenzaldehyde production include phenylalanine ammonia lyase for initial deamination, cinnamate 4-hydroxylase for para-hydroxylation, and various O-methyltransferases for methoxy group installation [12] [13]. The specific regiochemistry of 4-hydroxy-2-methoxybenzaldehyde requires precise control of methylation patterns, distinguishing it from the more common vanillin biosynthetic pathways [12].
Expression optimization involves balancing enzyme levels to prevent accumulation of toxic intermediates while maintaining sufficient flux through the pathway [16]. Multivariate optimization approaches have proven successful for related aromatic compound production, demonstrating the importance of systematic parameter exploration [16].
Successful heterologous expression of pathway enzymes requires attention to protein folding, cofactor availability, and enzyme stability [9]. Studies on methanol dehydrogenase expression in E. coli have revealed challenges with inclusion body formation and the need for specialized expression strains such as SHuffle T7 Express or C43 that facilitate proper protein folding [9].
Functional characterization of expressed enzymes involves developing appropriate assay systems for activity measurement. For aldehyde-producing pathways, colorimetric assays using reagents such as 2,4-dinitrophenylhydrazine can provide sensitive detection of aldehyde formation [17]. Fluorescent assays may also be employed for real-time monitoring of enzymatic activity and pathway flux [9].
The optimization of expression conditions, including temperature, inducer concentration, and cultivation time, significantly influences enzyme activity and pathway performance [9]. Lower cultivation temperatures (30°C instead of 37°C) often improve protein folding and reduce inclusion body formation, though this may come at the cost of reduced growth rates [9].
CRISPR-Cas9 technology has revolutionized metabolic engineering approaches for natural product biosynthesis, including compounds like 4-hydroxy-2-methoxybenzaldehyde [18]. The fundamental mechanism involves creating double-strand breaks (DSBs) at designated genomic loci, followed by repair through either non-homologous end joining (NHEJ) or homology-directed repair (HDR) pathways [18]. This precision editing capability enables targeted modifications to enhance pathway flux, eliminate competing reactions, and optimize gene expression levels.
The application of CRISPR technology to aromatic compound biosynthesis involves multiple strategic approaches. Gene knockouts can eliminate competing pathways that divert precursors away from the desired product formation [19]. For example, deletion of genes involved in competing aromatic acid degradation pathways can increase availability of precursor molecules for 4-hydroxy-2-methoxybenzaldehyde synthesis.
Genome-wide CRISPR screening approaches have identified novel genes and pathways that modulate cellular responses to aromatic aldehydes and related compounds [19]. Studies using formaldehyde as a model aldehyde have revealed critical genes involved in aldehyde metabolism and detoxification. The alcohol dehydrogenase 5 (ADH5) gene and esterase D (ESD) gene emerged as key sensitivity determinants across multiple treatment conditions [19].
These screening results provide valuable insights for engineering aldehyde-producing strains. Overexpression of aldehyde resistance genes may enhance strain tolerance to product accumulation, while deletion of aldehyde-metabolizing enzymes can prevent product degradation [19]. The identification of one-carbon metabolism genes such as transketolase (TKT) and ribulose-5-phosphate-3-epimerase (RPE) suggests potential targets for enhancing precursor availability [19].
CRISPR-mediated gene editing enables precise optimization of metabolic pathways through multiple mechanisms [18]. Base editors allow single nucleotide changes without creating double-strand breaks, facilitating fine-tuning of enzyme properties and regulatory elements [18]. Prime editors provide even greater precision, enabling insertions, deletions, and substitutions with minimal off-target effects [18].
For 4-hydroxy-2-methoxybenzaldehyde production, targeted editing can optimize key pathway enzymes. Modification of O-methyltransferase active sites may alter substrate specificity to favor ortho-methylation over meta-methylation, directing flux toward the desired isomer. Similarly, editing of aldehyde dehydrogenase genes can modulate the balance between aldehyde and carboxylic acid formation.
Dynamic regulation systems enabled by CRISPR technology allow temporal control of pathway expression [18]. CRISPRi (interference) and CRISPRa (activation) systems can modulate gene expression levels without permanent genetic modifications, providing flexibility for optimizing pathway balance under different conditions.
Precursor feeding strategies play a crucial role in maximizing yields of 4-hydroxy-2-methoxybenzaldehyde production [20]. The selection of appropriate precursor compounds depends on the specific biosynthetic pathway employed and the metabolic capabilities of the host organism. Common precursors include L-phenylalanine, cinnamic acid, 4-coumaric acid, and various methoxylated derivatives [12] [13].
Ferulic acid represents a particularly relevant precursor for 4-hydroxy-2-methoxybenzaldehyde production, as it contains both the required hydroxyl and methoxy substituents [20]. However, the regiochemistry must be carefully considered, as ferulic acid (4-hydroxy-3-methoxycinnamate) requires rearrangement or alternative methylation strategies to produce the ortho-methoxy pattern found in 4-hydroxy-2-methoxybenzaldehyde.
Studies on vanillin production have demonstrated the importance of precursor feeding timing and concentration [20]. Pulse feeding strategies can maintain optimal substrate levels while avoiding toxicity associated with high precursor concentrations. This approach has proven particularly valuable for aromatic aldehydes, which can exhibit inhibitory effects on microbial growth at elevated concentrations [10].
Fed-batch fermentation represents the optimal approach for producing 4-hydroxy-2-methoxybenzaldehyde due to the potential toxicity of both precursors and products [10]. Benzaldehyde derivatives can alter cell membrane permeability and reduce biomass accumulation, particularly protein and lipid content [10]. Maintaining lower substrate concentrations through controlled feeding helps preserve cell viability while extending the production phase.
The implementation of fed-batch strategies requires careful monitoring of substrate consumption, product formation, and cell viability. Real-time analysis techniques, including online monitoring of aldehyde concentrations, enable responsive feeding strategies that optimize production conditions [10]. The use of thiamine pyrophosphate and magnesium supplementation can enhance enzyme stability and activity in aldehyde-producing systems [10].
Process optimization involves balancing initial reaction rates against sustained productivity. While higher initial precursor concentrations may increase immediate reaction rates, they often lead to premature cessation of production due to cellular toxicity [10]. Gradual feeding profiles that maintain moderate substrate levels typically achieve higher overall product titers despite lower instantaneous production rates.
The production of 4-hydroxy-2-methoxybenzaldehyde requires careful management of cofactors and co-substrates [21]. O-methyltransferase reactions consume S-adenosyl-L-methionine (SAM) as a methyl donor, making SAM availability a potential limiting factor [12]. Strategies to enhance SAM biosynthesis or supplement methionine can improve methylation efficiency.
NADPH serves as a critical cofactor for cytochrome P450-mediated hydroxylation reactions involved in aromatic compound biosynthesis [16]. Engineering strategies to increase NADPH availability include deletion of NADPH-consuming reactions and overexpression of NADPH-generating enzymes such as glucose-6-phosphate dehydrogenase [16].
The coordination of cofactor regeneration with substrate feeding is essential for maintaining optimal pathway flux. Unbalanced cofactor availability can lead to incomplete substrate conversion and accumulation of undesired intermediates. Mathematical modeling and metabolic flux analysis provide valuable tools for predicting and optimizing cofactor requirements under different feeding regimes [16].
Successful precursor feeding strategies must consider downstream processing requirements and product recovery [8]. The volatility and chemical reactivity of aldehydes necessitate careful attention to fermentation conditions and product stabilization. Temperature control, pH management, and oxygen limitation can help preserve product integrity during fermentation [22].
In-situ product removal strategies may enhance overall process efficiency by preventing product inhibition and simplifying downstream purification [10]. Techniques such as liquid-liquid extraction, adsorption, or membrane separation can selectively remove product while maintaining optimal fermentation conditions for continued production.
The integration of precursor feeding with product recovery systems requires careful consideration of mass balances and process economics [8]. Continuous or semi-continuous processing approaches may offer advantages over traditional batch operations, particularly for compounds that exhibit significant product inhibition effects [10].
Quality control measures must address both chemical purity and enantiomeric composition, as many aromatic aldehydes can exist in multiple stereoisomeric forms [17]. Analytical methods including gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy provide essential tools for product characterization and process optimization [17].
The economic viability of precursor feeding strategies depends on the cost and availability of starting materials relative to the value of the final product [8]. Alternative precursor pathways may offer cost advantages, particularly when utilizing renewable feedstocks or waste materials as starting substrates. Life cycle analysis and techno-economic modeling help evaluate the sustainability and commercial potential of different production approaches [8].
Irritant